

# Spectroscopic Data of Ethyl 2-Cyano-3-Phenylacrylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl benzylidenecyanoacetate

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This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-cyano-3-phenylacrylate, a valuable intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethyl 2-cyano-3-phenylacrylate.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )[\[1\]](#)[\[2\]](#)

| Chemical Shift ( $\delta$ ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment                        |
|-----------------------------------|--------------|----------------------------|-------------|-----------------------------------|
| 8.26                              | s            | -                          | 1H          | =CH                               |
| 8.00                              | d            | 7.2                        | 2H          | Ar-H                              |
| 7.59-7.49                         | m            | -                          | 3H          | Ar-H                              |
| 4.40                              | q            | 7.2                        | 2H          | -OCH <sub>2</sub> CH <sub>3</sub> |
| 1.41                              | t            | 7.2                        | 3H          | -OCH <sub>2</sub> CH <sub>3</sub> |

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)[1][2]

| Chemical Shift ( $\delta$ ) [ppm] | Assignment                        |
|-----------------------------------|-----------------------------------|
| 162.5                             | C=O                               |
| 155.1                             | =C(CN)COOEt                       |
| 133.4                             | Ar-C                              |
| 131.5                             | Ar-C                              |
| 131.1                             | Ar-CH                             |
| 130.1                             | Ar-CH                             |
| 115.5                             | CN                                |
| 103.0                             | =CH                               |
| 62.8                              | -OCH <sub>2</sub> CH <sub>3</sub> |
| 14.2                              | -OCH <sub>2</sub> CH <sub>3</sub> |

## Infrared (IR) Spectroscopy

IR (KBr)[2]

| Wavenumber (cm <sup>-1</sup> ) | Assignment              |
|--------------------------------|-------------------------|
| 2982                           | C-H stretch (aliphatic) |
| 2220                           | C≡N stretch             |
| 1716                           | C=O stretch (ester)     |
| 1600                           | C=C stretch (alkene)    |
| 1440                           | C=C stretch (aromatic)  |

## Mass Spectrometry (MS)

Electron Ionization (EI)

| m/z | Assignment       |
|-----|------------------|
| 201 | [M] <sup>+</sup> |

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of ethyl 2-cyano-3-phenylacrylate was prepared by dissolving the sample in deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) was used as an internal standard. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz NMR spectrometer.

### Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample was ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum was recorded using a Fourier-transform infrared (FT-IR) spectrometer.

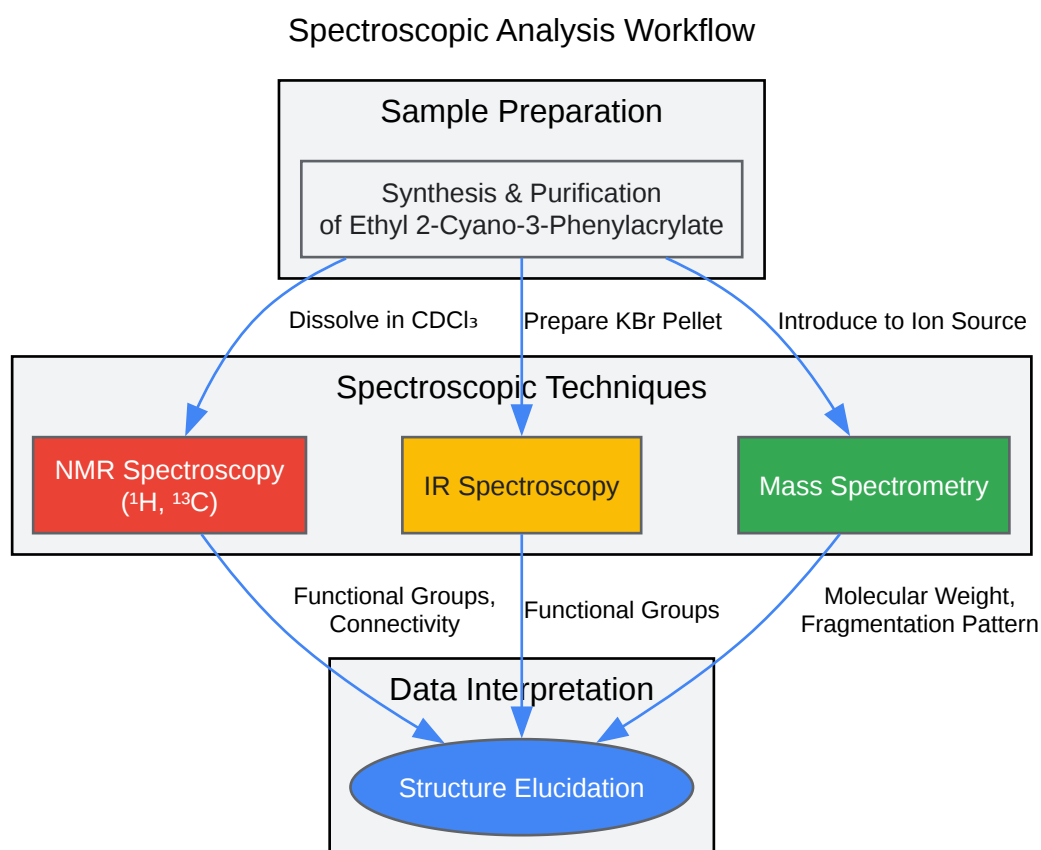
### Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source where it was bombarded with a beam of high-

energy electrons, causing ionization and fragmentation. The resulting ions were then separated based on their mass-to-charge ratio ( $m/z$ ).

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for an organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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## References

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